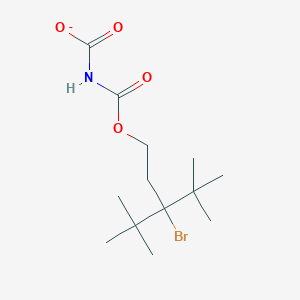
N-(3-bromo-3-tert-butyl-4,4-dimethylpentoxy)carbonylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-bromo-3-tert-butyl-4,4-dimethylpentoxy)carbonylcarbamate is a synthetic organic compound characterized by its unique structure, which includes a bromine atom, a tert-butyl group, and a dimethylpentoxy moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromo-3-tert-butyl-4,4-dimethylpentoxy)carbonylcarbamate typically involves multiple steps. One common method includes the bromination of a suitable precursor, followed by the introduction of the tert-butyl and dimethylpentoxy groups. The reaction conditions often require the use of specific solvents, catalysts, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The process may include steps such as purification through crystallization or distillation to achieve the required quality standards for commercial use.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-bromo-3-tert-butyl-4,4-dimethylpentoxy)carbonylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as hydroxyl or amino groups.
Wissenschaftliche Forschungsanwendungen
N-(3-bromo-3-tert-butyl-4,4-dimethylpentoxy)carbonylcarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be employed in studies related to enzyme inhibition or as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals or as an additive in materials science.
Wirkmechanismus
The mechanism by which N-(3-bromo-3-tert-butyl-4,4-dimethylpentoxy)carbonylcarbamate exerts its effects involves interactions with specific molecular targets. The bromine atom and tert-butyl group play crucial roles in the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition or modulation of biochemical processes, depending on the context of its application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-tert-Butyl 3-bromo-4-methylbenzenesulfonamide
- tert-Butyl (3-bromo-4-oxocyclohexyl)carbamate
- N-t-Butyl 4-bromo-3-methoxybenzamide
Uniqueness
N-(3-bromo-3-tert-butyl-4,4-dimethylpentoxy)carbonylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable.
Eigenschaften
Molekularformel |
C13H23BrNO4- |
|---|---|
Molekulargewicht |
337.23 g/mol |
IUPAC-Name |
N-(3-bromo-3-tert-butyl-4,4-dimethylpentoxy)carbonylcarbamate |
InChI |
InChI=1S/C13H24BrNO4/c1-11(2,3)13(14,12(4,5)6)7-8-19-10(18)15-9(16)17/h7-8H2,1-6H3,(H,15,18)(H,16,17)/p-1 |
InChI-Schlüssel |
JRQIXIBWHURFMW-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)(C)C(CCOC(=O)NC(=O)[O-])(C(C)(C)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


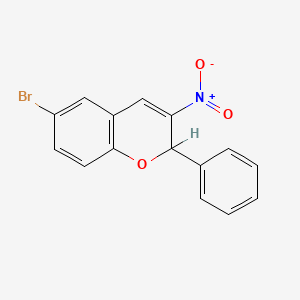

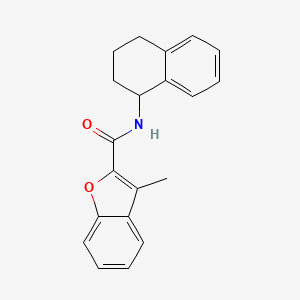
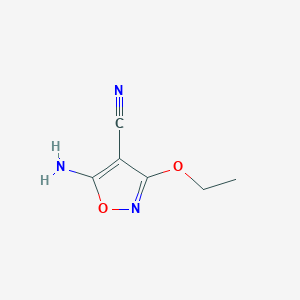
![Benzamide, 3-chloro-N-[(phenylamino)carbonyl]-](/img/structure/B13954495.png)
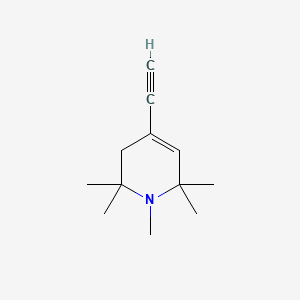
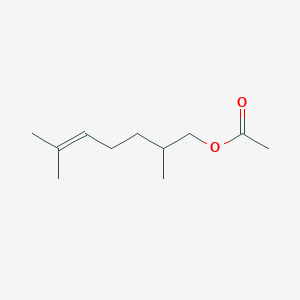

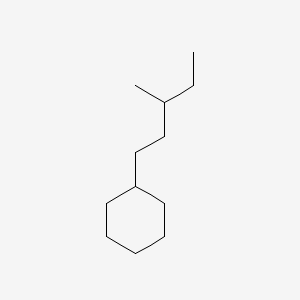


![6-(2-Hydroxyethyl)-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13954530.png)
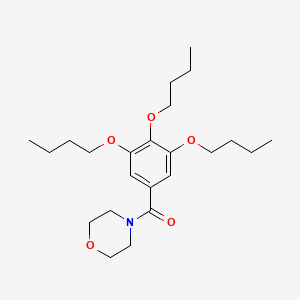
![2-[(3-Bromobenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13954536.png)
